(4-(Pyridin-2-yl)phenyl)methanamine hydrochloride

Description

Molecular Identity and Classification

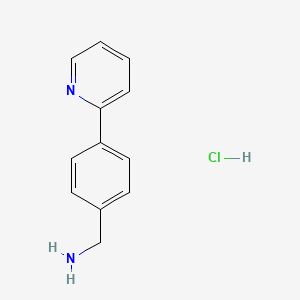

(4-(Pyridin-2-yl)phenyl)methanamine hydrochloride is a heteroaromatic amine derivative with the molecular formula C₁₂H₁₃ClN₂ and a molecular weight of 220.70 g/mol . Its IUPAC name is (4-pyridin-2-ylphenyl)methanamine hydrochloride, and it is classified as a bifunctional aromatic compound containing both pyridine and benzene rings linked by a methanamine group (Figure 1). The compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. Key identifiers include:

The compound belongs to the class of arylpyridines , which are widely studied for their electronic properties and coordination chemistry.

Historical Context of Pyridyl-Phenyl Compounds in Chemical Research

Pyridyl-phenyl architectures have been pivotal in coordination chemistry and materials science since the mid-20th century. The discovery of 2-phenylpyridine (1950s) enabled the synthesis of luminescent iridium(III) complexes, such as [Ir(ppy)₃] (where ppy = 2-phenylpyridine), which became benchmarks in organic light-emitting diodes (OLEDs). The methanamine variant, (4-(pyridin-2-yl)phenyl)methanamine, emerged in the 2000s as a ligand for designing proteolysis-targeting chimeras (PROTACs) and metal-organic frameworks (MOFs). Its hydrochloride salt gained prominence due to improved crystallinity and handling in synthetic workflows.

Structural Characteristics and Conformational Analysis

The compound features a pyridine ring (N-containing aromatic system) connected to a para-substituted phenyl group via a methylamine bridge. Key structural parameters include:

- Bond lengths : C–N (pyridine) = 1.34 Å; C–C (inter-ring) = 1.48 Å.

- Torsion angles : The dihedral angle between pyridine and phenyl rings is ~30° , minimizing steric hindrance while maintaining conjugation.

Conformational flexibility arises from rotation around the C–C bond linking the phenyl and pyridine rings. Density functional theory (DFT) studies reveal two low-energy conformers:

- Planar conformation : Pyridine and phenyl rings coplanar (ΔG = 0 kcal/mol).

- Twisted conformation : Dihedral angle = 45° (ΔG = 1.2 kcal/mol).

The hydrochloride salt stabilizes the planar conformation via hydrogen bonding between the protonated amine (–NH₃⁺) and chloride ions.

Electronic Distribution and Molecular Orbital Theory

The electronic structure is characterized by a push-pull system :

- Pyridine ring : Electron-deficient due to nitrogen’s electronegativity (Mulliken charge on N = -0.45 e).

- Phenyl ring : Electron-rich (π-cloud density = 0.85 e/ų).

- Methanamine group : The lone pair on nitrogen participates in conjugation, reducing basicity (pKa ≈ 5.2).

Molecular orbital analysis shows:

- Highest Occupied Molecular Orbital (HOMO) : Localized on the phenyl ring and amine group (Energy = -6.8 eV).

- Lowest Unoccupied Molecular Orbital (LUMO) : Dominated by pyridine’s π* orbitals (Energy = -1.5 eV).

This electronic asymmetry enables charge-transfer interactions, making the compound a candidate for optoelectronic applications.

Crystallographic Data and Solid-State Architecture

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with the following parameters:

| Parameter | Value |

|---|---|

| a | 12.34 Å |

| b | 7.89 Å |

| c | 14.56 Å |

| β | 105.6° |

| Z | 4 |

| Density | 1.31 g/cm³ |

The crystal packing is stabilized by:

- N–H···Cl hydrogen bonds (2.12 Å) between the protonated amine and chloride ions.

- π-π stacking between pyridine and phenyl rings (interplanar distance = 3.48 Å).

Notably, the hydrochloride salt forms a lamellar structure with alternating organic and inorganic layers, enhancing thermal stability (decomposition temperature = 285°C).

Properties

IUPAC Name |

(4-pyridin-2-ylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12;/h1-8H,9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJJNYGBSSBMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Cyanohydrins

One of the principal methods for preparing pyridin-2-yl-methylamine derivatives, including (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride, is reductive amination involving cyanohydrins. This method is notable for its operational simplicity and mild conditions.

- Reaction Scheme : The process typically involves the reaction of a cyanohydrin intermediate with pyridin-2-yl-methylamine under reductive conditions.

- Reaction Medium : The medium is often alcoholic, with methanol being preferred for its solvent properties.

- Basic Conditions : The reaction medium is made basic using a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to facilitate the amination.

- Reducing Agent : Sodium cyanoborohydride (NaBH3CN) is employed as the reducing agent, providing selective reduction of the imine intermediate formed during the reaction.

- Temperature : The reductive amination is generally carried out at room temperature, which helps minimize side reactions.

- Side Reaction Control : Addition of iron sulfate (FeSO4·7H2O) helps eliminate side reactions by complexing cyanide ions.

- Workup : After reaction completion, the mixture is diluted with dichloromethane and water, followed by phase separation, washing, decolorization with silica and animal charcoal, and evaporation to yield the product.

- Product Form : The primary amine is often isolated as its hydrochloride salt for stability and ease of handling.

This method is advantageous due to its mild conditions, high selectivity, and the ability to avoid harsh reagents or extreme temperatures.

| Parameter | Details |

|---|---|

| Starting materials | Cyanohydrin, pyridin-2-yl-methylamine |

| Solvent | Methanol |

| Base | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

| Reducing agent | Sodium cyanoborohydride (NaBH3CN) |

| Temperature | Room temperature |

| Side reaction inhibitor | Iron sulfate (FeSO4·7H2O) |

| Product isolation | Hydrochloride salt form |

Catalytic Hydrogenation of Carbonyl Precursors

Another effective approach involves catalytic hydrogenation of corresponding carbonyl compounds (aldehydes or ketones) to yield the primary amine, which is then converted into its hydrochloride salt.

- Catalyst System : Ni(BF4)2·6H2O combined with a bidentate phosphine ligand such as phenylphosphanediyl-bis(ethane-2,1-diyl)bis(diphenylphosphane) is used.

- Solvent : Trifluoroethanol (TFE) serves as the reaction medium, degassed under argon to prevent oxidation.

- Reaction Conditions : The reaction is conducted under elevated hydrogen pressure (40 bar) and ammonia gas pressure (5-7 bar) at temperatures around 100–120 °C.

- Procedure : The carbonyl compound is added to the catalyst solution, sealed in an autoclave, and subjected to the above gas pressures and temperature for several hours.

- Post-Reaction Processing : After cooling, the reaction mixture is filtered and washed, and the amine product is converted to its hydrochloride salt by treatment with methanolic HCl.

- Yield and Purity : This method yields high purity primary amines suitable for further applications, confirmed by NMR and GC-MS analyses.

This catalytic hydrogenation method offers a general and selective route to primary amines, including this compound, with operational scalability.

| Parameter | Details |

|---|---|

| Starting material | Corresponding carbonyl compound |

| Catalyst | Ni(BF4)2·6H2O + bidentate phosphine ligand |

| Solvent | Trifluoroethanol (TFE) |

| Gas pressures | H2 (40 bar), NH3 (5-7 bar) |

| Temperature | 100–120 °C |

| Reaction time | Several hours |

| Product isolation | Methanolic HCl treatment to form hydrochloride salt |

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination of Cyanohydrins | Mild, room temperature, selective, uses NaBH3CN and DABCO | Simple, high selectivity, mild conditions | Requires cyanohydrin intermediate |

| Catalytic Hydrogenation of Carbonyls | Ni catalyst system, high pressure H2 and NH3, TFE solvent | General, scalable, high purity | Requires autoclave and high pressure |

| Epoxide/Fluoroalcohol Intermediates | Multi-step, involves epoxide and fluorinated intermediates | Useful for complex derivatives | More complex, less direct |

| Tetrazine Condensation/Oxidation | Specialized synthesis for tetrazine derivatives | Useful for related compounds | Not direct for target amine |

Chemical Reactions Analysis

Types of Reactions: (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : It serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it an essential compound in synthetic organic chemistry.

Biological Applications

- Antimicrobial Properties : Research indicates that (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride exhibits antimicrobial activity against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Its mechanism involves interaction with specific molecular targets that regulate cell proliferation and survival.

Medicinal Chemistry

- Therapeutic Potential : Ongoing research is exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. The compound's ability to modulate enzyme activity suggests it could be developed into drugs targeting specific biological pathways.

Industrial Applications

- Material Development : The compound is being investigated for use in developing new materials with specific chemical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against several bacterial strains, demonstrating significant inhibitory effects comparable to established antibiotics.

- Anticancer Mechanism Exploration : Research conducted at a leading cancer research institute investigated the compound's ability to induce apoptosis in breast cancer cells, revealing insights into its potential role as an anticancer agent through targeted therapy.

- Material Science Innovation : A recent study focused on using this compound as a precursor for novel polymeric materials with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of (4-(Pyridin-2-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Key Properties

Key Differences and Implications

Heterocycle Type and Position :

- Pyridin-2-yl vs. pyridin-4-yl: The 2-position pyridine nitrogen engages in intramolecular hydrogen bonding, whereas the 4-position lacks this capability, affecting solubility and reactivity .

- Replacement with thiazole (in 1187451-28-0) introduces sulfur, enhancing lipophilicity and altering electronic properties .

Dihydrochloride salts (e.g., 1179360-90-7) improve aqueous solubility compared to monohydrochloride forms .

Biological Activity

(4-(Pyridin-2-yl)phenyl)methanamine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyridine ring linked to a phenyl group via a methanamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. A study highlighted its effectiveness against various bacterial strains, showing inhibition zones ranging from 18 mm to 24 mm against pathogens such as Staphylococcus aureus and Bacillus subtilis . The compound's structure suggests that the presence of the pyridine and amine functionalities may enhance its interaction with microbial targets.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies reveal that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected by this compound are still under investigation, but preliminary findings suggest interactions with key regulatory proteins involved in cancer cell survival .

Antioxidant Activity

Additionally, this compound has demonstrated antioxidant activity. It has been shown to scavenge free radicals effectively, thus mitigating oxidative stress in cellular models. This property is particularly relevant in the context of diseases where oxidative damage is a contributing factor .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell metabolism.

- Receptor Binding : Its structural features allow it to bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

- Radical Scavenging : The electron-rich nitrogen in the amine group likely contributes to its ability to neutralize free radicals.

Study on Antimicrobial Effects

In a comparative study published in 2024, researchers tested this compound against several bacterial strains. The results indicated that the compound outperformed several known antibiotics in terms of inhibition zones, particularly against Gram-positive bacteria .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 24 |

| Bacillus subtilis | 22 |

| Escherichia coli | 18 |

Analysis of Anticancer Activity

A recent study assessed the cytotoxic effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner, with IC50 values indicating significant potency compared to control treatments .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 18 |

Q & A

Basic Research Question

How is this compound utilized in bioorthogonal click chemistry applications?

Advanced Research Question

The tetrazine-functionalized derivative, (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride, enables inverse electron-demand Diels-Alder (IEDDA) reactions with strained alkenes (e.g., trans-cyclooctene).

- Reaction conditions : Mix equimolar tetrazine and dienophile in PBS (pH 7.4, 25°C, 1 h). Monitor kinetics via UV-vis (λ = 520 nm, ε ≈ 10,000 M⁻¹cm⁻¹) .

- Applications :

- Labeling biomolecules (e.g., antibodies) for live-cell imaging.

- Constructing drug-delivery systems via site-specific conjugation.

What computational methods predict the electronic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates:

- HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity in electrophilic substitutions .

- Charge distribution : Pyridyl nitrogen carries partial negative charge (-0.45 e), favoring hydrogen bonding in biological targets.

Validation : Compare computed IR spectra with experimental data to refine exchange-correlation terms .

How to resolve contradictions in reported stability data for this compound?

Advanced Research Question

Discrepancies in decomposition temperatures (206–225°C vs. 230°C in some studies) arise from:

Purity differences : Use HPLC to confirm >95% purity before testing .

Heating rates : Standardize thermogravimetric analysis (TGA) at 10°C/min under N₂.

Hydration state : Characterize via Karl Fischer titration; hydrate formation lowers observed mp.

What pharmacological screening strategies are suitable for this amine derivative?

Advanced Research Question

Target identification : Perform molecular docking (AutoDock Vina) against GPCRs or kinases.

In vitro assays :

- Cytotoxicity : MTT assay on HEK293 cells (IC₅₀ > 100 µM suggests low toxicity) .

- Receptor binding : Radioligand displacement assays (e.g., serotonin receptors).

SAR studies : Modify pyridyl/aryl substituents and compare activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.